molecular formula C9H12N2O4 B2568412 1-Pyridin-2-yl-ethylamine oxalate CAS No. 1197232-85-1; 42088-91-5

1-Pyridin-2-yl-ethylamine oxalate

Cat. No.: B2568412
CAS No.: 1197232-85-1; 42088-91-5
M. Wt: 212.205
InChI Key: JLXOHIUBCQVGGB-UHFFFAOYSA-N
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Description

1-Pyridin-2-yl-ethylamine oxalate is an organic salt comprising a pyridine-substituted ethylamine cation and an oxalate anion.

Properties

IUPAC Name

oxalic acid;1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.C2H2O4/c1-6(8)7-4-2-3-5-9-7;3-1(4)2(5)6/h2-6H,8H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXOHIUBCQVGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2,2-Trifluoro-1-pyridin-2-yl-ethylamine Oxalate

This compound (CAS: 1946822-73-6) shares the pyridin-2-yl-ethylamine backbone but incorporates three fluorine atoms on the ethylamine group (). Key comparisons include:

Structural and Physicochemical Differences
Property 1-Pyridin-2-yl-ethylamine Oxalate 2,2,2-Trifluoro-1-pyridin-2-yl-ethylamine Oxalate
Substituents None Three fluorine atoms on ethylamine
Electron-withdrawing effects Minimal Significant (due to -CF₃ group)
Molecular Weight ~211 g/mol (estimated) ~240 g/mol (estimated)
Solubility Likely hydrophilic (oxalate anion) Reduced hydrophilicity (fluorine increases lipophilicity)

Such modifications are common in drug design to optimize pharmacokinetics ().

Calcium Oxalate Monohydrate (COM)

Key distinctions include:

Property This compound Calcium Oxalate Monohydrate (COM)
Chemical Class Organic amine-oxalate salt Inorganic mineral salt
Biological Role Underexplored (potential ligand) Pathological (kidney stone formation)
Crystal Adhesion Not studied High adhesion to renal cells ()

COM’s role in kidney stone formation involves adhesion to damaged renal cells, a process mitigated by tea polysaccharides (TPS2) via reducing oxidative stress and phosphatidylserine exposure (). While this compound’s biological interactions remain uncharacterized, its oxalate component may warrant similar adhesion studies in renal contexts.

Ethyl 2-(Piperidin-4-yl)acetate

Such data highlight the importance of systematic comparisons for optimizing drug-like properties.

Q & A

Q. What are the common synthetic routes for 1-Pyridin-2-yl-ethylamine oxalate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of pyridine-2-carbaldehyde with ethylamine derivatives, followed by oxalate salt formation. For example, intermediates like 2-(pyridin-2-yl)ethylamine can be reacted with oxalic acid under controlled pH (e.g., 3–5) to precipitate the oxalate salt. Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures) and temperature (25–60°C) to maximize yield. Reaction progress should be monitored via TLC or HPLC, with purity confirmed by melting point analysis and elemental composition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm proton environments and carbon backbone, FT-IR (focusing on NH/OH stretches at 3200–3500 cm⁻¹ and C=O bands near 1700 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion validation). For crystalline forms, powder XRD paired with single-crystal XRD (using SHELXL for refinement ) can resolve structural ambiguities. Always cross-validate with elemental analysis (C, H, N) to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed crystal structures)?

  • Methodological Answer : Systematically evaluate potential error sources:
  • Experimental : Refine XRD data using SHELXL to assess residual electron density and thermal motion parameters .
  • Computational : Verify basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models in DFT simulations.
  • Statistical Analysis : Apply χ² tests to compare bond lengths/angles, and use Bland-Altman plots to quantify bias between datasets. If contradictions persist, consider protonation state variations or solvent effects in crystallization .

Q. What experimental design strategies optimize the inhibition of oxalate crystallization (e.g., in biomineralization studies)?

  • Methodological Answer : Adapt turbidimetric models (e.g., calcium oxalate inhibition assays ):

Factorial Design : Vary inhibitor concentrations (e.g., citrate/magnesium ions) and measure nucleation rates via UV-Vis absorbance.

Response Surface Methodology (RSM) : Model interactions between pH, temperature, and ionic strength to identify optimal inhibition conditions.

Kinetic Analysis : Use Avrami equations to differentiate between surface-binding and lattice-distortion mechanisms. Validate with SEM/EDX to correlate morphology changes with inhibitory efficacy .

Q. How should researchers handle impurities or byproducts in synthetic batches of this compound?

  • Methodological Answer :
  • Chromatographic Purification : Employ gradient elution in reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN) to isolate the target compound.
  • Recrystallization : Screen solvents (e.g., ethanol/water, acetone) to enhance purity. Monitor via DSC for polymorphic transitions.
  • Mechanistic Insight : Use LC-MS to identify byproducts (e.g., unreacted amines or oxidized pyridine derivatives) and adjust reaction stoichiometry or inert gas protection to suppress side reactions .

Critical Analysis & Validation

Q. What methodologies are recommended for validating the biological activity of this compound in receptor-binding assays?

  • Methodological Answer :
  • Dose-Response Curves : Use radioligand displacement assays (e.g., [3H]-ligand competition) with nonlinear regression to calculate IC50 values.
  • Selectivity Profiling : Screen against related receptors (e.g., GPCRs, ion channels) to assess specificity.
  • Data Normalization : Express results as % inhibition relative to controls, with triplicate measurements to minimize intra-assay variability. Include positive/negative controls (e.g., known agonists/antagonists) to validate assay robustness .

Q. How can researchers reconcile conflicting literature reports on the compound’s solubility or stability?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under documented conditions (pH, temperature, solvent system) from conflicting studies.
  • Accelerated Stability Testing : Use HPLC to monitor degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks).
  • Meta-Analysis : Apply Cochran’s Q test to assess heterogeneity across studies, and identify methodological variables (e.g., salt form, counterion) as potential confounding factors .

Data Presentation & Reproducibility

Q. What statistical frameworks ensure rigorous analysis of dose-dependent effects in pharmacological studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to Hill or Logit models using software like GraphPad Prism. Report R², 95% confidence intervals, and goodness-of-fit metrics.
  • Outlier Detection : Apply Grubbs’ test or Rosner’s test for small datasets.
  • Reproducibility : Share raw data and analysis scripts via repositories like Zenodo, adhering to FAIR principles .

Q. How should crystallographic data for this compound be deposited and validated?

  • Methodological Answer :
  • Deposition : Submit CIF files to the Cambridge Structural Database (CSD), including refinement details (R-factors, residual density).
  • Validation : Use checkCIF/PLATON to flag symmetry errors or missed hydrogen bonds. Cross-reference with Mercury for packing diagram consistency .

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